![molecular formula C22H27BrO B14514269 1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene CAS No. 62856-57-9](/img/structure/B14514269.png)
1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene is an organic compound that belongs to the class of bromobenzenes. This compound features a bromine atom attached to a benzene ring, which is further substituted with a heptyloxy group and a prop-1-en-1-yl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
The synthesis of 1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of a benzene derivative, where the bromine atom is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide . The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure the desired substitution occurs efficiently .
Industrial production methods may involve large-scale bromination processes, where the reaction is carried out in reactors designed to handle significant quantities of reactants and products. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products, often using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include bromine, iron(III) bromide, acetic acid, lithium aluminum hydride, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents employed.
Applications De Recherche Scientifique
1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene exerts its effects involves its interaction with various molecular targets. The bromine atom and the substituted benzene ring can participate in electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates . These intermediates can further interact with biological molecules, enzymes, or receptors, influencing their activity and function .
Comparaison Avec Des Composés Similaires
1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene can be compared with other bromobenzenes and substituted benzene derivatives:
1-Bromo-4-(2-nitro-prop-1-en-yl)benzene: This compound features a nitro group instead of a heptyloxy group, leading to different reactivity and applications.
Phenacyl bromide: Known for its lachrymatory properties, this compound is used as a precursor in organic synthesis.
1-Bromo-4-phenoxybenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
62856-57-9 |
|---|---|
Formule moléculaire |
C22H27BrO |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
1-bromo-4-[2-(4-heptoxyphenyl)prop-1-enyl]benzene |
InChI |
InChI=1S/C22H27BrO/c1-3-4-5-6-7-16-24-22-14-10-20(11-15-22)18(2)17-19-8-12-21(23)13-9-19/h8-15,17H,3-7,16H2,1-2H3 |
Clé InChI |
FXNOOMFPZGQFHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



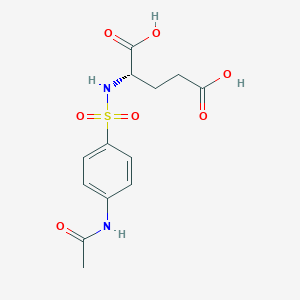

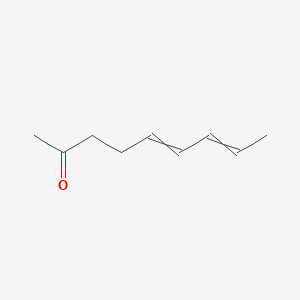
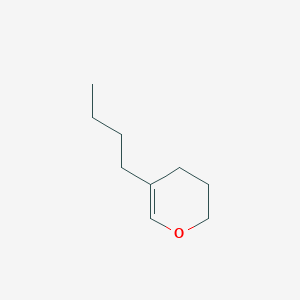
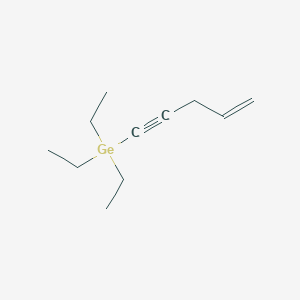

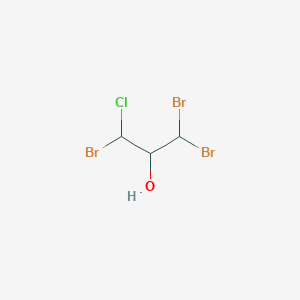
![2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14514234.png)


![4,4'-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B14514240.png)
![1,1'-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene](/img/structure/B14514241.png)
![4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one](/img/structure/B14514255.png)
